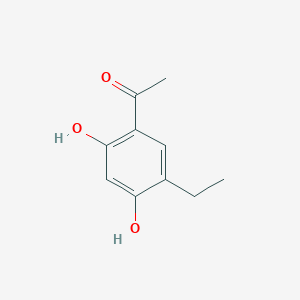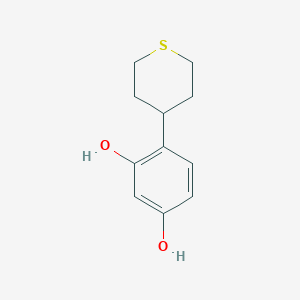
4-(Tetrahydro-thiopyran-4-yl)-benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thian-4-yl)benzene-1,3-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a thian-4-yl group. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thian-4-yl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of a benzene derivative with a thian-4-yl halide under acidic conditions. The reaction proceeds through the formation of a sigma complex, followed by deprotonation to yield the desired product .
Industrial Production Methods
Industrial production of 4-(thian-4-yl)benzene-1,3-diol may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Thian-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or hydroxylated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Thian-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antifungal, antibacterial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(thian-4-yl)benzene-1,3-diol involves its interaction with cellular components. The compound can disrupt cell membranes, leading to increased permeability and cell death. It may also interfere with enzymatic pathways, inhibiting the growth and proliferation of microorganisms . The hydroxyl groups allow for hydrogen bonding with molecular targets, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (benzene-1,4-diol): Similar structure with hydroxyl groups in the para position.
Uniqueness
4-(Thian-4-yl)benzene-1,3-diol is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological membranes and enzymes, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
4-(thian-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O2S/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,12-13H,3-6H2 |
Clave InChI |
OLWFCALCIRMVMM-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[3-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13882657.png)
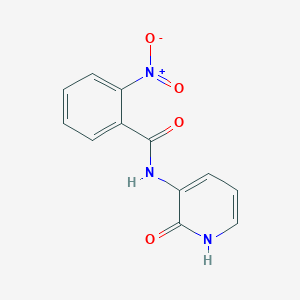
![2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine](/img/structure/B13882663.png)

![tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13882673.png)
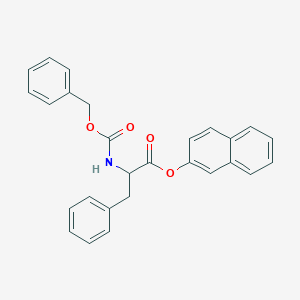
![4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
![4-[4-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13882684.png)
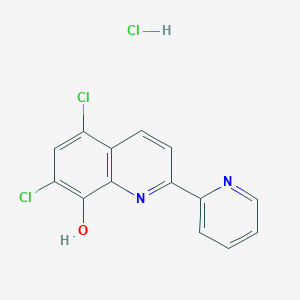


![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)
